![molecular formula C17H15FN4O3 B2803960 6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide CAS No. 1436316-94-7](/img/structure/B2803960.png)
6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methoxyphenyl group, an oxadiazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group, an oxadiazole ring, and a methoxyphenyl group . The presence of these groups could influence the compound’s reactivity and other properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The fluoro group might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a pyridine ring could make the compound aromatic and potentially planar. The fluoro group could make the compound more electronegative .Applications De Recherche Scientifique
Synthesis and Application in Medicine
- Compounds like "6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide" are synthesized for potential hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
- A study on a similar compound explores its use in PET radiotracing, particularly for studying CB1 cannabinoid receptors (†. R. Katoch-Rouse & A. Horti, 2003).
Anticancer Applications
- Derivatives of these compounds have shown efficacy in inhibiting Met kinase, a target in cancer therapy. One such derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model (G. M. Schroeder et al., 2009).
- Another compound, closely related, was identified as an inhibitor of the ATM kinase, which is relevant for cancer treatment (S. Degorce et al., 2016).
Agricultural Applications
- Novel derivatives have been synthesized for herbicidal activity, showing moderate to high effectiveness against graminaceous plants without crop injury (H. Tajik & A. Dadras, 2011).
Antidiabetic Properties
- Some derivatives were evaluated for antidiabetic activity, focusing on α-amylase inhibition, an enzyme involved in diabetes (J. Lalpara et al., 2021).
Antimicrobial Activity
- Synthesized compounds have been assessed for antimicrobial properties, showing varying degrees of effectiveness against bacteria and fungi (Hacer Bayrak et al., 2009).
In Vivo Imaging
- These compounds have been used in PET imaging studies, aiding in the quantification of specific receptors in human subjects (J. Choi et al., 2015).
Antibacterial Applications
- Novel derivatives containing a methoxyphenyl-tetrahydropyran subunit have shown antibacterial activity, opening up potential pharmaceutical uses (А. А. Aghekyan et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-10(20-16(23)12-6-7-14(18)19-9-12)17-21-15(22-25-17)11-4-3-5-13(8-11)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXFRMRJIVJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)
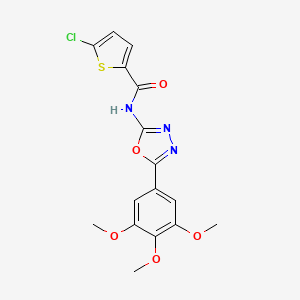
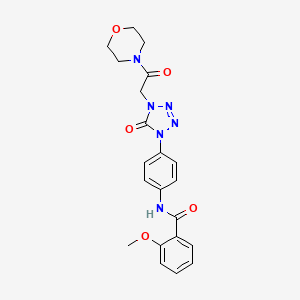
![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)
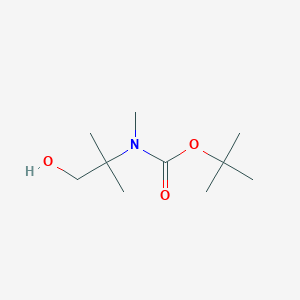
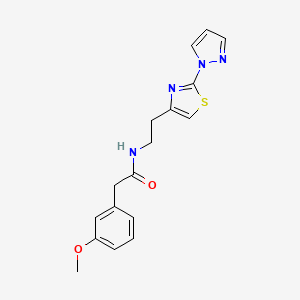
![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)
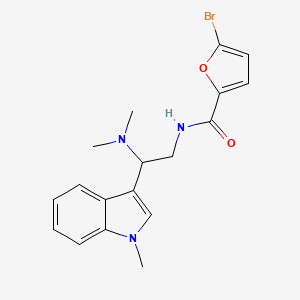
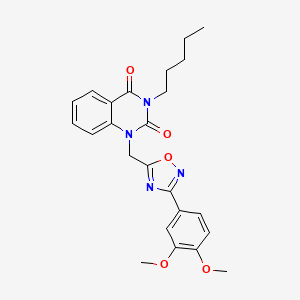
![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)
![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)
